2-Amino-3-chloro-6-fluorophenol

Drug Discovery Agrochemical Development Lipophilicity

Specifically engineered for advanced discovery programs, 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) offers a unique 2-amino-3-chloro-6-fluoro substitution pattern on a phenolic core. This exact arrangement dictates distinct electronic and steric properties, translating to a demonstrated high affinity (IC50 ~1 nM) for myeloperoxidase (MPO). It serves as a strategic intermediate for auxin herbicides and a model system for non-covalent interaction studies. Ensure experimental reproducibility by choosing a building block with a defined, superior interaction geometry, avoiding unreliable positional isomers.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Cat. No. B12971536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-6-fluorophenol
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)O)N)Cl
InChIInChI=1S/C6H5ClFNO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
InChIKeyKAEVKWKLINCPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloro-6-fluorophenol: A Multifunctional Halogenated Phenol Building Block for Agrochemical and Pharmaceutical Research


2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a substituted halogenated phenol with a molecular formula of C₆H₅ClFNO and a molecular weight of 161.56 g/mol . It is a multifunctional building block, particularly valued as a potential intermediate in developing modern synthetic auxin herbicides , and has been investigated for its biological activities [1].

Why Interchanging 2-Amino-3-chloro-6-fluorophenol with Similar Halogenated Aminophenols Can Derail Your Research


While halogenated aminophenols are a broad class of chemical building blocks, the specific substitution pattern of 2-amino-3-chloro-6-fluorophenol—with an amino group at the 2-position, chlorine at the 3-position, and fluorine at the 6-position—imparts a distinct set of electronic and steric properties that govern its reactivity and biological interactions. For instance, the specific positioning of the electron-withdrawing halogen atoms relative to the amino and hydroxyl groups dictates the molecule's ability to participate in hydrogen and halogen bonding , directly influencing its binding affinity to target enzymes and its overall performance as a synthetic intermediate . Even a simple positional isomer, such as 2-amino-6-chloro-3-fluorophenol, can exhibit a completely different biological activity profile , making direct substitution without rigorous validation a significant risk to experimental reproducibility.

Quantitative Differentiation of 2-Amino-3-chloro-6-fluorophenol: Key Comparative Data for Informed Procurement


Superior Lipophilicity (cLogP) Profile for Enhanced Cellular Permeability

2-Amino-3-chloro-6-fluorophenol exhibits a higher calculated LogP (cLogP) value compared to a structurally simpler analog, indicating increased lipophilicity. This property is often correlated with enhanced passive membrane permeability, a critical factor for in vivo efficacy [1]. This is a class-level inference, as data for the unsubstituted analog is used as a baseline.

Drug Discovery Agrochemical Development Lipophilicity

Demonstrated Potential for High-Affinity Enzyme Inhibition

The compound has demonstrated high-affinity inhibition in a biochemical assay for myeloperoxidase (MPO), with a reported IC50 value of 1 nM [1]. In contrast, a structurally similar compound from the same class shows a much weaker IC50 of 28 μM [2]. This data is a cross-study comparison, as the comparator is not a direct structural analog but a related halogenated aminophenol derivative.

Enzyme Inhibition Biochemical Assays Drug Discovery

Strategic Positioning for Agrochemical Synthesis

2-Amino-3-chloro-6-fluorophenol is structurally aligned as a key precursor to modern synthetic auxin herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl . This is a class-level inference, as the compound itself is a potential intermediate, not the final active ingredient. In contrast, other halogenated phenols may lack the precise substitution pattern required for efficient downstream functionalization.

Agrochemical Herbicide Synthetic Intermediate

Where 2-Amino-3-chloro-6-fluorophenol Provides a Decisive Edge: Key Research & Industrial Applications


Lead Optimization for Myeloperoxidase (MPO) Inhibitors

Given its demonstrated high affinity (IC50 = 1 nM) for MPO in biochemical assays [1], 2-Amino-3-chloro-6-fluorophenol serves as an attractive starting point for medicinal chemistry campaigns aimed at developing novel MPO inhibitors. MPO is implicated in various inflammatory and cardiovascular diseases, making this a high-value target [1].

Development of Next-Generation Synthetic Auxin Herbicides

This compound's structural features make it a strategic intermediate for synthesizing complex auxin herbicides . Researchers in the agrochemical industry can leverage this specific building block to streamline the synthesis of proprietary herbicide candidates, potentially leading to products with improved selectivity and environmental profiles .

Fundamental Research on Halogen and Hydrogen Bonding Interactions

The unique arrangement of amino, chloro, and fluoro substituents on the phenol ring makes this compound an ideal model system for studying non-covalent interactions. Its specific binding profile, as inferred from the MPO inhibition data [1], suggests a defined interaction geometry that can be probed with structural biology techniques like X-ray crystallography or NMR to gain fundamental insights into molecular recognition [1].

Synthesis of Fluorinated Pharmaceutical Intermediates

Fluorinated aromatic compounds are highly prized in pharmaceuticals for their ability to modulate metabolic stability and bioavailability. As a readily functionalized fluorinated phenol, 2-Amino-3-chloro-6-fluorophenol can be used to introduce fluorine atoms into more complex drug-like molecules, offering a potential advantage over non-fluorinated alternatives in terms of PK/PD properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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